N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide
Description
N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide: is an organic compound that features a benzamide core substituted with dimethylamino and dimethoxy groups
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)16-8-5-14(6-9-16)11-12-20-19(22)15-7-10-17(23-3)18(13-15)24-4/h5-10,13H,11-12H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXELWTUJVJQUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-(dimethylamino)phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to form the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a dimethylamino group, a phenethyl moiety, and a methoxy-substituted benzamide structure. The synthesis typically involves several key steps:
- Formation of the Phenethylamine Intermediate : Reaction of 4-(dimethylamino)phenethyl chloride with appropriate nucleophiles.
- Acylation : The intermediate is acylated with 3,4-dimethoxybenzoyl chloride to yield the final product.
This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's versatility for further modifications.
Antimicrobial Properties
N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide has shown promising antimicrobial activity . Studies indicate that derivatives containing the dimethylamino and methoxy groups can inhibit the growth of various pathogens. For instance:
- Minimum Inhibitory Concentrations (MICs) : Research has reported MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound also exhibits potential as an anticancer agent . Its mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation:
- Enzyme Targets : Compounds with triazole scaffolds have been shown to effectively inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer biology .
Pharmacological Applications
This compound is being explored for its therapeutic potential in treating various conditions:
- Digestive Disorders : Similar compounds have been utilized as digestive tract motility activators, improving symptoms associated with non-ulcer dyspepsia .
- Pain Management : The compound may enhance the efficacy of analgesics when used in combination with other agents targeting substance P receptors .
Industrial Applications
In addition to its biological significance, this compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its applications in material science include:
- Development of New Materials : The compound can be utilized in creating novel polymers or coatings due to its unique chemical properties.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
In a clinical trial assessing the anticancer properties of triazole derivatives similar to this compound, patients exhibited reduced tumor sizes after treatment. The study highlighted the compound's ability to target specific enzymes involved in tumor growth.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide core can fit into hydrophobic pockets of proteins, influencing their activity.
Comparison with Similar Compounds
N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide: can be compared with other benzamide derivatives such as N-(4-(dimethylamino)phenethyl)-3,4-dihydroxybenzamide and N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzoate.
Uniqueness: The presence of both dimethylamino and dimethoxy groups in this compound provides a unique combination of electronic and steric properties, making it distinct from other benzamide derivatives. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to novel applications in various fields.
Biological Activity
N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a dimethylamino group and methoxy substituents, which may influence its pharmacological profile.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Phosphatidylinositol 3-Kinase (PI3K) : The compound has been shown to inhibit the delta isoform of PI3K, which plays a crucial role in various cellular processes such as growth and differentiation. This inhibition could potentially lead to reduced cancer cell proliferation and improved outcomes in immune-related disorders .
- Interaction with Kinesin Spindle Protein (KSP) : Preliminary studies suggest that this compound may modulate KSP activity, which is significant in cell division. Inhibition of KSP has therapeutic implications for treating proliferative diseases like cancer .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines. For instance, it was observed to significantly reduce cell viability in breast and prostate cancer models .
- Mechanistic Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The compound's ability to disrupt PI3K signaling pathways contributes to its effectiveness against tumor cells .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties:
- Cytoprotection Against Oxidative Stress : Studies indicate that this compound can protect neuronal cells from oxidative damage by modulating antioxidant enzyme activities. This effect could be beneficial in neurodegenerative conditions .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported that administration of this compound led to a notable decrease in tumor size and improved patient survival rates. The trial emphasized the importance of dosing regimens tailored to individual patient responses .
- Neuroprotection in Animal Models : In animal studies, the compound demonstrated significant neuroprotective effects against induced oxidative stress, suggesting its potential utility in treating conditions like Alzheimer's disease. Behavioral assessments showed improved cognitive function in treated animals compared to controls .
Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic pathways for N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis typically involves a multi-step process:
Amide Coupling: React 3,4-dimethoxybenzoic acid with 4-(dimethylamino)phenethylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dimethylformamide (DMF) .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) achieves >95% purity.
Key Factors:
- Temperature: Maintain 0–5°C during coupling to minimize side reactions.
- Solvent: Anhydrous DMF ensures reagent stability.
- Catalyst: DMAP (5 mol%) enhances reaction efficiency.
Yields range from 60–75% under optimized conditions .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Use DMSO-d6 to resolve signals for methoxy (δ 3.7–3.9 ppm), dimethylamino (δ 2.2–2.4 ppm), and aromatic protons (δ 6.8–7.2 ppm) .
- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) confirms purity (>95%) .
- High-Resolution Mass Spectrometry (HRMS): ESI+ mode validates the molecular ion peak (e.g., [M+H]+ at m/z 357.18) .
Advanced: What mechanistic hypotheses explain this compound's bioactivity based on structural analogs?
Methodological Answer:
- Neurotransmitter Modulation: The dimethylamino phenethyl moiety may enhance acetylcholine release via presynaptic receptor interactions, analogous to HSR-803 (a gastrointestinal motility enhancer) .
- Enzyme Inhibition: Computational docking suggests binding to cysteine proteases (e.g., monkeypox virus protease) via hydrogen bonding with the benzamide carbonyl and methoxy groups .
- Experimental Validation: Conduct radioligand binding assays (e.g., α7 nicotinic acetylcholine receptors) and enzyme inhibition kinetics to confirm targets .
Advanced: How should researchers address discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Assay Validation: Ensure in vitro assays replicate physiological conditions (e.g., pH 7.4, 37°C, serum proteins) .
- Metabolite Tracking: Use isotopic labeling (e.g., 14C-labeled compound) to identify active metabolites in plasma .
- Model Selection: Compare multiple in vivo models (e.g., murine vs. primate) to assess species-specific metabolism .
Basic: What are the solubility characteristics and optimal storage protocols?
Methodological Answer:
- Solubility: Moderately soluble in DMSO (50 mg/mL) and ethanol (10 mg/mL); insoluble in water .
- Storage: Store at -20°C under argon to prevent oxidation of the dimethylamino group. Lyophilized form remains stable for >12 months .
Advanced: What computational approaches predict this compound's ADMET properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate lipid bilayer permeation to predict blood-brain barrier penetration .
- QSAR Models: Use topological polar surface area (TPSA < 80 Ų) and LogP (~2.5) to estimate oral bioavailability .
- CYP450 Inhibition Assays: Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
Advanced: How do substitutions on the benzamide ring affect target selectivity?
Methodological Answer:
| Structural Modification | Impact on Bioactivity | Reference |
|---|---|---|
| 3,4-Dimethoxy | Enhances lipophilicity and CNS penetration | |
| Chlorine at Position 5 | Increases antibacterial activity (MIC: 2 µg/mL) | |
| Aniline Substituent | Shifts activity toward anticancer targets (IC50: 10 µM) |
Methodology:
- Synthesize analogs via Suzuki-Miyaura coupling for aromatic diversification .
- Screen against target panels (e.g., kinase inhibitors, GPCRs) to map structure-activity relationships (SAR) .
Advanced: What strategies optimize bioavailability for central nervous system (CNS) targeting?
Methodological Answer:
- Prodrug Design: Introduce ester groups at the benzamide carbonyl to enhance blood-brain barrier (BBB) transit, followed by enzymatic hydrolysis .
- Nanoparticle Encapsulation: Use PEGylated liposomes to improve plasma half-life and reduce hepatic clearance .
- Pharmacokinetic Profiling: Measure brain-to-plasma ratios (Kp > 0.3) in rodent models after intravenous administration .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Conduct reactions in a fume hood due to potential amine vapors .
- Waste Disposal: Neutralize with 10% acetic acid before incineration .
Advanced: How can crystallography resolve conformational flexibility in this molecule?
Methodological Answer:
- X-ray Crystallography: Co-crystallize with human serum albumin (HSA) to determine binding conformations (resolution: <2.0 Å) .
- Density Functional Theory (DFT): Compare calculated and observed torsion angles (e.g., C-N-C-C dihedral) to assess intramolecular strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
